2-Acetoxy-4'-propylbenzophenone
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as esterification, acetylation, and photochemical reactions. For instance, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives involves basic hydrolysis and treatment with acetic acid, as described in one study . Another study reports the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate to yield 2'-acetoxy-2-hydroxy-5-methoxybenzophenone . These methods could potentially be adapted for the synthesis of 2-Acetoxy-4'-propylbenzophenone by altering the substituents on the benzophenone core.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. The structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone was confirmed by NMR, and its Z-configuration was retained during the synthesis of its derivatives . Similarly, the crystal structures of related compounds, such as (2-carboxyphenoxy)acetic acid, have been determined by X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of benzophenone derivatives.
Chemical Reactions Analysis
Benzophenone derivatives undergo various chemical reactions, including hydrolysis, photolysis, and transacylation. For example, a quinol derivative undergoes hydrolysis to generate an oxenium ion intermediate, which can be trapped by nucleophiles . Photolysis can also lead to the generation of reactive intermediates, as seen in the formation of quinol from the photolysis of a benzothiazole derivative . These reactions are crucial for understanding the reactivity and potential applications of benzophenone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect the compound's reactivity and stability. For instance, the 4-(benzothiazol-2-yl) substituent in a quinol derivative has an inductive electron-withdrawing effect and a resonance effect that is electron-donating, affecting the rate of ionization and the selectivity of the generated cation . The polarity of solvents also plays a role in the synthesis of these compounds, as seen in the preparation of 2-Hydroxy-4-methoxybenzophenone, where acetone's moderate polarity was found to be suitable .
Scientific Research Applications
Environmental Monitoring and Removal Techniques
Research on benzophenone derivatives, closely related to 2-Acetoxy-4'-propylbenzophenone, has focused on environmental monitoring and the development of removal techniques for these compounds due to their widespread use as UV absorbers. For instance, Negreira et al. (2009) presented a procedure for the determination of six derivatives of 2-hydroxybenzophenone, including methods for concentrating these compounds using solid-phase extraction and determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research is crucial for environmental monitoring, demonstrating the presence of benzophenone derivatives in aquatic environments, particularly in raw wastewater, and highlighting the poor removal efficiency of these compounds in sewage treatment plants (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Synthetic Applications and Material Science
In the realm of synthetic chemistry and material science, derivatives of 2-hydroxybenzophenone have been utilized for various applications. For example, Warkentin (2009) explored the use of 2,5-dihydro-1,3,4-oxadiazoles, generated from acetoxy(alkoxy)-carbenes, for the synthesis of target molecules. This research provides valuable insights into the versatility of benzophenone derivatives in the synthesis of complex organic compounds, showcasing their potential in creating novel materials and chemicals (Warkentin, 2009).
Furthermore, Haasbroek, Oliver, and Carpy (2003) synthesized 4-(4′-acetoxybenzylidine)-2-methyl-5-oxazolone and its derivatives, demonstrating the structural versatility and reactivity of acetoxybenzophenone compounds. The study provided detailed insights into the chemical behavior of these compounds, contributing to the broader understanding of their applications in synthetic organic chemistry (Haasbroek, Oliver, & Carpy, 2003).
Analytical Methodologies
The development of analytical methodologies for detecting and quantifying benzophenone derivatives, including those related to 2-Acetoxy-4'-propylbenzophenone, has been a significant area of research. Ye et al. (2008) developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring parabens, triclosan, and environmental phenols, including benzophenone derivatives, in human milk. This research highlights the importance of advanced analytical techniques in assessing human exposure to these compounds, offering a framework for evaluating potential health risks associated with their presence in biological samples (Ye, Bishop, Needham, & Calafat, 2008).
properties
IUPAC Name |
[2-(4-propylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-6-14-9-11-15(12-10-14)18(20)16-7-4-5-8-17(16)21-13(2)19/h4-5,7-12H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMGXCVFXMELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641580 |
Source
|
Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-propylbenzophenone | |
CAS RN |
890098-42-7 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](4-propylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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